molecular formula C12H18BrNO2S B1408240 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide CAS No. 1704121-94-7

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B1408240
CAS No.: 1704121-94-7
M. Wt: 320.25 g/mol
InChI Key: JPMXWOSOBLAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide is an organic compound belonging to the class of aromatic sulfonamides. This compound features a benzene ring substituted with a bromine atom, two methyl groups, a tert-butyl group, and a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    tert-Butylation: The brominated intermediate is then reacted with tert-butylamine under basic conditions to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.

    Hydrolysis: The major products are the corresponding sulfonic acid and tert-butylamine.

Scientific Research Applications

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also play roles in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(tert-butyl)benzamide: This compound shares the bromine and tert-butyl groups but lacks the sulfonamide group.

    N-tert-butyl-4-bromo-3-methoxybenzamide: Similar in structure but contains a methoxy group instead of the dimethyl groups.

Uniqueness

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-tert-butyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-8-6-10(13)7-9(2)11(8)17(15,16)14-12(3,4)5/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXWOSOBLAKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 6
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.